1-(3-Morpholinopropyl)-2-thiourea can be synthesized through various chemical pathways, often involving the reaction of isocyanides or amines with sulfur sources. The compound is classified as an organic thiourea derivative, which can participate in various chemical reactions due to its functional groups. Thioureas are often utilized in coordination chemistry, pharmaceuticals, and as intermediates in organic synthesis.
The synthesis of 1-(3-Morpholinopropyl)-2-thiourea can be achieved through several methods. One notable approach involves the continuous-flow synthesis of thioureas from isocyanides and amines in the presence of sulfur.
Method Parameters:
The general procedure involves:
The molecular structure of 1-(3-Morpholinopropyl)-2-thiourea can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Key Structural Features:
The compound's structural integrity can be confirmed through X-ray crystallography or computational modeling, providing insights into bond lengths, angles, and molecular geometry.
1-(3-Morpholinopropyl)-2-thiourea participates in various chemical reactions typical of thioureas:
These reactions are crucial for developing derivatives with enhanced biological properties or novel functionalities.
The mechanism of action for 1-(3-Morpholinopropyl)-2-thiourea largely depends on its interactions with biological targets. Thioureas have been shown to exhibit various pharmacological activities, including:
Understanding the precise mechanism requires further investigation into its binding affinities and interaction dynamics using techniques such as molecular docking studies.
1-(3-Morpholinopropyl)-2-thiourea exhibits several notable physical and chemical properties:
Analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition temperatures.
The applications of 1-(3-Morpholinopropyl)-2-thiourea are diverse:
Research continues to explore new applications, particularly in drug design and material science, leveraging its unique structural features and reactivity profiles.
IUPAC Name:1-(3-Morpholinopropyl)thiourea (systematic name) [3] [5]. Alternative naming conventions include 1-(3-Morpholinopropyl)-2-thiourea, emphasizing the thiourea group's position [1].
Molecular Formula: C₈H₁₇N₃OS [1] [5].Molecular Weight: 203.31 g/mol [1] [5].CAS Registry Numbers:
Structural Features:
SMILES Notation:S=C(N)NCCCN1CCOCC1 [5]
Key Spectroscopic Identifiers:
Table 1: Nomenclature and Identifiers of 1-(3-Morpholinopropyl)thiourea and Related Compounds
| Compound Name | CAS Number | Molecular Formula | SMILES |
|---|---|---|---|
| 1-(3-Morpholinopropyl)thiourea | 111538-46-6 | C₈H₁₇N₃OS | S=C(N)NCCCN1CCOCC1 |
| 1-(3-Morpholinopropyl)thiourea hydrochloride | Not assigned | C₈H₁₈ClN₃OS | S=C(N)NCCCN1CCOCC1.[H]Cl |
| 1-(2-Morpholinoethyl)-2-thiourea | 2760134 (CID) | C₇H₁₅N₃OS | Not provided |
Thiourea derivatives emerged as pivotal scaffolds in medicinal chemistry in the mid-20th century due to their:
The incorporation of morpholine—a saturated heterocycle with one nitrogen and one oxygen atom—represented a strategic advancement. Morpholine offered:
1-(3-Morpholinopropyl)thiourea was first synthesized via:
Classical thiourea route: Morpholine → 3-Morpholinopropylamine + Thiocarbonyl reagent (e.g., thiophosgene)Modern improvements: Use of isothiocyanates for regioselective coupling [5]
The propyl linker was optimized to balance:
Synthetic Building Block
Pharmacological Applications
Table 2: Key Physicochemical Properties of 1-(3-Morpholinopropyl)-2-thiourea
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 203.31 g/mol | Optimal for blood-brain barrier penetration |
| Calculated log P | ~1.2 (Predicted) | Balanced hydrophilicity/lipophilicity |
| Hydrogen Bond Donors | 2 (Thiourea -NH) | Target binding affinity |
| Hydrogen Bond Acceptors | 4 (S, O, 2x N) | Solubility & molecular recognition |
| Rotatable Bonds | 6 | Conformational adaptability |
Structure-Activity Insights
Current Research Directions:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: